

Spectroscopic Profile of 4-Aminobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Aminobenzaldehyde** (CAS No: 556-18-3), a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectroscopy of **4-Aminobenzaldehyde**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.61	Singlet	-	1H	Aldehyde (-CHO)
7.57	Doublet	8.4	2H	Aromatic (H-2, H-6)
6.66	Doublet	8.4	2H	Aromatic (H-3, H-5)
5.78	Singlet (broad)	-	2H	Amine (-NH ₂)

Solvent:

(CD₃)₂SO,

Spectrometer

Frequency: 400

MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
189.6	Aldehyde Carbonyl (C=O)
154.7	C4 (Carbon attached to -NH ₂)
132.2	C2, C6
125.5	C1 (Carbon attached to -CHO)
113.4	C3, C5

Solvent: (CD₃)₂SO, Spectrometer Frequency:
100 MHz[1]

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3455	Strong	N-H Stretch (Amino group)
3350	Strong	N-H Stretch (Amino group)
1680	Strong	C=O Stretch (Aldehyde)
1590	Strong	C=C Stretch (Aromatic ring)
1465-1545	Medium	C-N Stretch
830	Strong	C-H Bend (p-disubstituted ring)
Sample Preparation: KBr Pellet		

Table 4: UV-Vis Spectroscopic Data

Wavelength (λ_{max})	Solvent
~310 nm	Water/2-propanol

Note: This value is based on the observed spectrum of 4-aminobenzaldehyde as a reaction product.^[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **4-Aminobenzaldehyde**.

Materials:

- **4-Aminobenzaldehyde** sample (high purity)
- Deuterated dimethyl sulfoxide ((CD₃)₂SO)

- 5 mm NMR tubes
- NMR Spectrometer (e.g., 400 MHz or 600 MHz)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-Aminobenzaldehyde** and dissolve it in approximately 0.6-0.7 mL of $(CD_3)_2SO$ in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous magnetic field across the sample, maximizing spectral resolution.
- 1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to encompass the expected range for carbon signals (typically 0-200 ppm).
 - A longer acquisition time and a greater number of scans are typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the residual solvent peak. For $(CD_3)_2SO$, the 1H signal is at ~2.50 ppm and the ^{13}C signal is at ~39.52 ppm.

FT-IR Spectroscopy

Objective: To obtain an infrared spectrum of **4-Aminobenzaldehyde** to identify its functional groups.

Materials:

- **4-Aminobenzaldehyde** sample
- Spectroscopic grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet press
- FT-IR Spectrometer

Procedure:

- Sample Preparation (KBr Pellet):
 - Place a small amount (1-2 mg) of **4-Aminobenzaldehyde** and approximately 100-200 mg of dry KBr powder into an agate mortar.
 - Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powdered mixture into the pellet die.
- Pellet Formation:

- Place the die in a hydraulic press.
- Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
- Data Acquisition:
 - Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_{max}) of **4-Aminobenzaldehyde** in the ultraviolet-visible region.

Materials:

- **4-Aminobenzaldehyde** sample
- Spectroscopic grade solvent (e.g., ethanol, water/2-propanol mixture)
- Quartz cuvettes (1 cm path length)
- UV-Vis Spectrophotometer

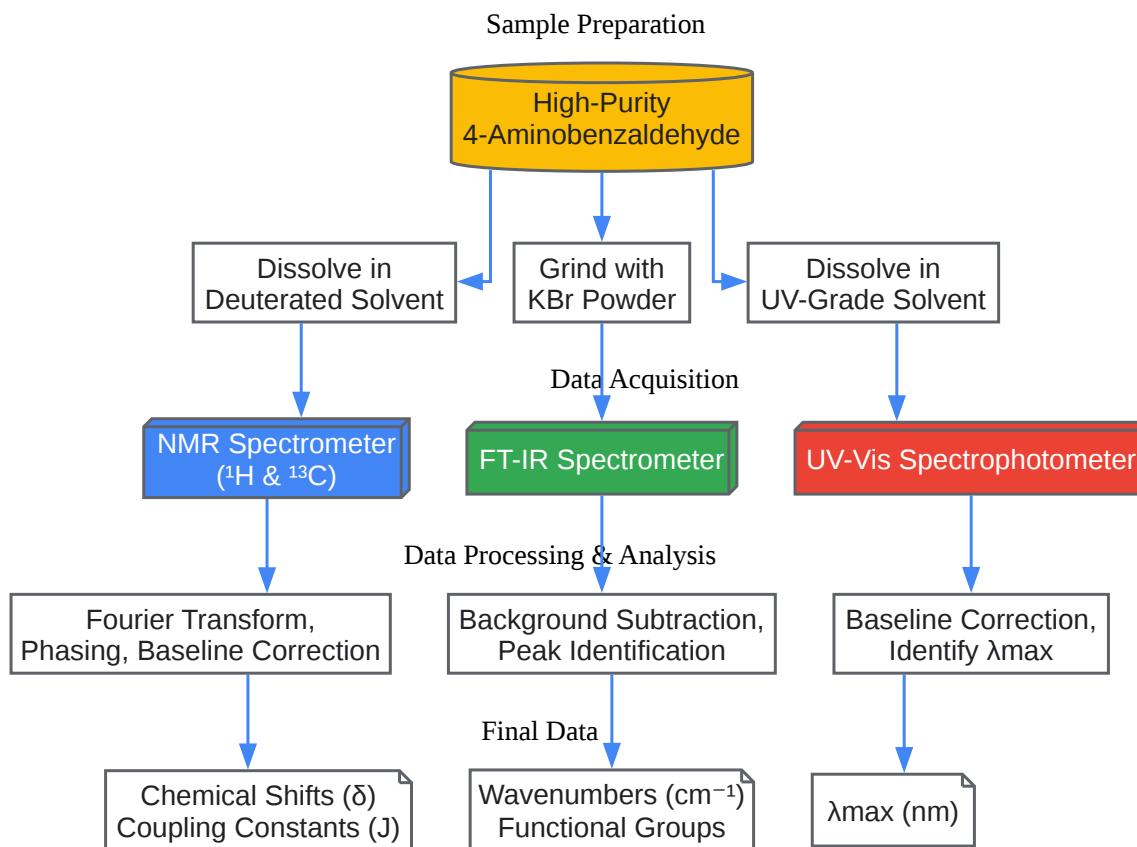
Procedure:

- Solution Preparation:
 - Prepare a stock solution of **4-Aminobenzaldehyde** of a known concentration in the chosen solvent.

- Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
 - Rinse the sample cuvette with the **4-Aminobenzaldehyde** solution before filling it.
 - Place the sample cuvette in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.
- Data Analysis:
 - The wavelength at which the maximum absorbance is observed is the λ_{max} .

Workflow Visualization

The logical flow from sample preparation to data analysis for the spectroscopic characterization of a chemical compound like **4-Aminobenzaldehyde** is depicted in the following diagram.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
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